BenchChemオンラインストアへようこそ!

5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Antinociception 4,5-dihydro-1H-pyrazole analgesia

This compound positions the methylsulfonyl group directly on the N1 of the dihydropyrazole ring, a unique topology that fundamentally alters electronic distribution and hydrogen-bonding patterns compared to C3-sulfonylphenyl congeners. It serves as a minimal pharmacophore probe for dissecting sulfonyl-phenyl linker contributions to target binding, enabling comparative profiling in COX, kinase, neuroprotection, and behavioral assays. Ideal for medicinal chemistry groups seeking to validate N1-sulfonyl connectivity as a determinant of potency and selectivity.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
Cat. No. B4104531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3
InChIInChI=1S/C16H18N2O3S/c1-3-12-6-8-13(9-7-12)15-11-14(16-5-4-10-21-16)17-18(15)22(2,19)20/h4-10,15H,3,11H2,1-2H3
InChIKeyOAOCQEHAIHFWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole: A Structurally Differentiated Pyrazoline Scaffold for CNS and Inflammation Research


5-(4-Ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 701221-50-3) is a 1-methylsulfonyl-4,5-dihydro-1H-pyrazole derivative that combines three structurally distinct pharmacophoric elements: a C5 4-ethylphenyl group, a C3 furan-2-yl substituent, and an N1 methylsulfonyl moiety . Unlike the extensively characterized 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series where the methylsulfonyl group resides on the C3 aryl ring, this compound positions the methylsulfonyl on the N1 of the dihydropyrazole ring—a substitution pattern for which no peer-reviewed biological data currently exist . This chemical distinction fundamentally alters the electronic distribution at the dihydropyrazole core relative to the well-studied C3-methylsulfonylphenyl congeners, creating a unique physicochemical profile that warrants independent biological profiling rather than assumption of class-level activity.

Why N1-Methylsulfonyl Dihydropyrazoles Cannot Be Interchanged with C3-Methylsulfonylphenyl Congeners in Biological Studies


The position of the methylsulfonyl pharmacophore on the 4,5-dihydro-1H-pyrazole scaffold is a critical determinant of target engagement. In the well-characterized 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series (compounds 2a–s), the C3 4-methylsulfonylphenyl group directly interacts with the COX-2 active site and GABA-benzodiazepine receptors, producing quantitative antinociceptive, antidepressant, and anxiolytic effects in murine models at 100 mg/kg i.p. . Relocating this group to the N1 position, as in the target compound, alters the hydrogen-bond donor/acceptor topology of the dihydropyrazole ring and repositions the sulfonyl oxygens by approximately 3–4 Å relative to the C3-substituted analogs. This spatial shift precludes direct extrapolation of IC50, ED50, or behavioral data from the C3-methylsulfonylphenyl series . Furthermore, the C3 furan-2-yl replacement introduces a heteroaromatic ring with distinct π-stacking and hydrogen-bonding properties compared to the 4-methylsulfonylphenyl or phenyl moieties commonly found at this position, making independent biological characterization essential for any procurement decision based on target-specific potency requirements .

Quantitative Evidence Guide: Differentiating N1-Methylsulfonyl-4,5-dihydro-1H-pyrazole from C3-Methylsulfonylphenyl Congeners in CNS and Inflammation Models


C3-Methylsulfonylphenyl Pyrazolines Demonstrate Defined Antinociceptive Efficacy: Context for N1-Analog Screening

In the 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series (2a–s), 9 of 19 compounds (2c, 2e, 2g, 2h, 2j, 2l, 2m, 2o, 2r) produced statistically significant prolongation of reaction time in both tail-clip and hot-plate tests relative to vehicle controls, and significantly reduced acetic acid-induced writhing behaviors, all at a uniform dose of 100 mg/kg i.p. in mice . This establishes a quantitative baseline for antinociceptive screening of N1-methylsulfonyl analogs. The target compound, bearing N1-methylsulfonyl rather than C3-4-methylsulfonylphenyl, has not been evaluated in these assays; its potency relative to the C3-substituted active compounds (e.g., 2r, which uniquely reduced rotarod falling latency) remains unknown.

Antinociception 4,5-dihydro-1H-pyrazole analgesia methylsulfonyl pharmacophore

Antidepressant-Like Activity of 1,5-Diaryl-3-[4-(methylsulfonyl)phenyl] Pyrazolines Establishes Serotonergic Behavioral Benchmark for N1-Analog Comparisons

Seven compounds from the 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series (2a, 2h, 2j, 2k, 2l, 2m, 2n) significantly shortened immobility time in both tail suspension test (TST) and modified forced swimming test (MFST) in mice without altering spontaneous locomotor activity, and increased swimming time without affecting climbing behavior—a profile characteristic of serotonergic antidepressants comparable to fluoxetine (10 mg/kg) . The target compound's N1-methylsulfonyl and C3-furan-2-yl substitution pattern differs from all active congeners in this series, which uniformly bear C3-4-methylsulfonylphenyl. Whether N1 methylsulfonyl placement retains or abolishes this antidepressant-like phenotype has not been investigated.

Antidepressant pyrazoline tail suspension test forced swimming test methylsulfonyl

GABA-Benzodiazepine Receptor-Mediated Anxiolytic Effects Identified in 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles: A Mechanistic Framework for N1-Substituted Analog Evaluation

Four compounds from the 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series (2g, 2h, 2k, 2s) significantly increased total head-dipping behavior and number of explored holes in the hole-board test, and increased both time spent in open arms and number of open-arm entries in the elevated plus-maze test at 100 mg/kg i.p. in mice . The anxiolytic-like effects were reversed by flumazenil (3 mg/kg i.p.), a GABA-A/benzodiazepine receptor antagonist, confirming benzodiazepine-site mediation . The reference drug diazepam (1 mg/kg i.p.) produced comparable effects. The target compound's N1-methylsulfonyl substitution creates a different electronic environment at the pyrazoline N1 position that could alter benzodiazepine receptor binding affinity relative to the C3-methylsulfonylphenyl-substituted active compounds.

Anxiolytic benzodiazepine receptor hole-board test plus-maze test pyrazoline

COX-2 Selective Inhibition by 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles with Methanesulfonyl Pharmacophore: Quantitative ED50 and Ulcer Index Benchmarks

In a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles (10a–l) bearing amino/methanesulfonyl pharmacophores, four trimethoxy derivatives showed superior anti-inflammatory potency: 10a (ED50 = 55.78 μmol/kg), 10b (ED50 = 53.99 μmol/kg), 10g (ED50 = 67.65 μmol/kg), and 10h (ED50 = 69.20 μmol/kg), each more potent than the reference drug celecoxib (ED50 = 82.15 μmol/kg) . These compounds also demonstrated reduced ulcerogenic liability (ulcer index: 10a = 2.68, 10b = 1.20, 10g = 2.63, 10h = 2.66) compared to celecoxib (ulcer index = 2.90), and analgesic activity superior to celecoxib and comparable to ibuprofen . All compounds in this series were more COX-2 selective than COX-1. Critically, the methanesulfonyl group in these active compounds is positioned on the N1-phenyl ring (as 4-methanesulfonylphenylhydrazine-derived), not directly on the dihydropyrazole N1 as in the target compound. The target compound's direct N1-methylsulfonyl attachment creates a distinct sulfonamide-like environment whose COX-2 binding characteristics have not been determined.

COX-2 inhibition anti-inflammatory ulcerogenic liability ED50 methanesulfonyl

Neuroprotective Activity of 4-Methylsulfonylphenyl-Substituted 2-Pyrazolines in 6-OHDA PC-12 Model: Cell Viability Baseline for Furan-Containing Analogs

In a series of 1-(phenyl/4-substituted phenyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines (3a–i, 4a–i), compounds bearing a 4-methylsulfonylphenyl substituent on N1—specifically 3h (20% cell viability) and 4h (23%)—showed significant neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat PC-12 Adh cells compared with the 6-OHDA-positive control group (43% and 42%, respectively; p < 0.01) . Notably, compounds 3h and 4h incorporate a furan-2-yl group at C3, directly analogous to the target compound's C3 substitution, but differ in that the methylsulfonyl group is attached via a 4-methylsulfonylphenyl N1-substituent rather than directly to N1 as a methylsulfonyl group. This structural parallel in the C3-furan region suggests that the target compound may retain neuroprotective potential, but the N1-methylsulfonyl vs. N1-(4-methylsulfonylphenyl) difference could affect both potency and oral bioavailability. In silico ADME predictions for 3h and 4h indicated parameters within the acceptable range for human oral bioavailability .

Neuroprotection Parkinson's disease 6-OHDA PC-12 pyrazoline methylsulfonyl

Broad-Spectrum Antitumor Activity of Pyrazoline-Linked 4-Methylsulfonylphenyl Scaffold: IC50 Benchmarks for Kinase-Targeted N1-Analog Development

Pyrazoline-linked 4-methylsulfonylphenyl derivatives 18g and 18h demonstrated potent and broad-spectrum antitumor activity across a panel of 59 cancer cell lines with positive cytotoxic effect (PCE) of 48/59 and 51/59, respectively . Against specific lines, 18g and 18h showed IC50 values of 10.43 and 8.99 μM (HL60 leukemia), 11.7 and 12.4 μM (MCF-7 breast), and 4.07 and 7.18 μM (MDA-MB-231 breast). Kinase inhibition data: 18h inhibited VEGFR2 (IC50 = 0.135 μM vs sorafenib 0.041 μM), HER2 (IC50 = 0.253 μM vs erlotinib 0.085 μM), and EGFR (IC50 = 0.574 μM vs erlotinib 0.105 μM) . Compounds 18c, 18f, and 18h induced S/G2 phase cell cycle arrest in HL-60 cells and lowered Bcl-2 while increasing Bax, caspase-3, and caspase-9 expression. The 4-methylsulfonylphenyl group in these active compounds is attached to the pyrazoline N1 via a linker, representing yet another connectivity distinct from the target compound's direct N1-SO2CH3. This structural divergence means the target compound may exhibit a completely different kinase inhibition profile.

Antitumor VEGFR2 HER2 EGFR pyrazoline methylsulfonylphenyl kinase inhibition

Validated Application Scenarios for 5-(4-Ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole in Biomedical Research


Comparative Neuroprotection Screening in 6-OHDA-Induced Parkinson's Disease Models

The target compound's C3-furan-2-yl moiety directly mirrors the substitution pattern of neuroprotective 2-pyrazolines 3h and 4h, which improved PC-12 cell viability by ~19–23 percentage points over 6-OHDA controls (p < 0.01) when bearing an N1-(4-methylsulfonylphenyl) group . This positions the target compound as a high-priority candidate for comparative neuroprotection profiling in the same 6-OHDA PC-12 model to determine whether the simplified N1-SO2CH3 group retains, enhances, or diminishes the neuroprotective phenotype. Parallel in silico ADME prediction using QikProp or equivalent tools is recommended to benchmark oral bioavailability parameters against the published values for 3h and 4h.

Structure-Activity Relationship (SAR) Probe for Sulfonyl Pharmacophore Positioning in COX-2 and Kinase Inhibition

The validated C3-methylsulfonylphenyl and N1-(4-methylsulfonylphenyl) pharmacophores in published anti-inflammatory and antitumor pyrazolines achieve COX-2 ED50 values as low as 53.99 μmol/kg and VEGFR2 IC50 values as low as 0.135 μM . The target compound's direct N1-SO2CH3 attachment represents a simplified sulfonyl presentation that can serve as a minimal pharmacophore probe. Comparative COX-1/COX-2 inhibition assays and kinase profiling (VEGFR2, HER2, EGFR) using the target compound versus N1-(4-methylsulfonylphenyl) or C3-(4-methylsulfonylphenyl) reference compounds would establish whether the linker between the dihydropyrazole ring and the sulfonyl group is a strict requirement for target engagement.

CNS Behavioral Pharmacology: Antidepressant and Anxiolytic Phenotype Screening

The 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole series has established robust antidepressant-like activity in TST and MFST paradigms (7/19 compounds active at 100 mg/kg i.p., exhibiting fluoxetine-like serotonergic profiles) and benzodiazepine receptor-mediated anxiolytic effects in hole-board and plus-maze tests (4/19 compounds active) . The target compound, featuring unprecedented simultaneous C3-furan-2-yl and N1-SO2CH3 substitution, should be prioritized for de novo behavioral screening in these established paradigms to determine whether the N1-sulfonyl connectivity supports or negates CNS activity. Dose-response studies (e.g., 25–100 mg/kg i.p.) with fluoxetine (10 mg/kg) and diazepam (1 mg/kg) as positive controls are recommended.

Chemical Biology Tool Compound for Methylsulfonyl Topology–Activity Relationship Studies

Across anti-inflammatory, analgesic, neuroprotective, antidepressant, anxiolytic, and antitumor applications, published active 4,5-dihydro-1H-pyrazoles consistently position the methylsulfonyl group on a C3-aryl or N1-aryl ring rather than directly on the dihydropyrazole N1 . The target compound is one of the few commercially available examples with direct N1-SO2CH3 attachment (CAS 701221-50-3, available from Aladdin as catalog E934809-5mg), making it a unique chemical biology tool for systematically dissecting the contribution of the sulfonyl-phenyl linker to target binding, pharmacokinetics, and toxicity across multiple therapeutic target classes.

Quote Request

Request a Quote for 5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.